2-Furancarboxamide, N-(6-bromo-2H-[1,2,4]thiadiazolo[2,3-a]pyridin-2-ylidene)-
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Overview
Description
N-[(2E)-6-BROMO-2H-[1,2,4]THIADIAZOLO[2,3-A]PYRIDIN-2-YLIDENE]-2-FURAMIDE is a heterocyclic compound with a complex structure that includes bromine, nitrogen, oxygen, and sulfur atoms.
Preparation Methods
The synthesis of N-[(2E)-6-BROMO-2H-[1,2,4]THIADIAZOLO[2,3-A]PYRIDIN-2-YLIDENE]-2-FURAMIDE typically involves multi-step reactions starting from readily available precursorsReaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .
Chemical Reactions Analysis
N-[(2E)-6-BROMO-2H-[1,2,4]THIADIAZOLO[2,3-A]PYRIDIN-2-YLIDENE]-2-FURAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions typically involve reagents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Scientific Research Applications
N-[(2E)-6-BROMO-2H-[1,2,4]THIADIAZOLO[2,3-A]PYRIDIN-2-YLIDENE]-2-FURAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has shown potential as an antimicrobial agent, inhibiting the growth of certain bacteria and fungi.
Medicine: Research is ongoing to explore its potential as an anticancer agent, with studies indicating its ability to inhibit the proliferation of cancer cells.
Mechanism of Action
The mechanism of action of N-[(2E)-6-BROMO-2H-[1,2,4]THIADIAZOLO[2,3-A]PYRIDIN-2-YLIDENE]-2-FURAMIDE involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, altering their activity and leading to the observed biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in pathways related to cell proliferation and apoptosis .
Comparison with Similar Compounds
N-[(2E)-6-BROMO-2H-[1,2,4]THIADIAZOLO[2,3-A]PYRIDIN-2-YLIDENE]-2-FURAMIDE can be compared with other heterocyclic compounds such as:
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds share a similar thiadiazole ring structure but differ in their additional fused rings and substituents.
Oxadiazole derivatives: These compounds have a similar nitrogen and oxygen-containing ring but lack the bromine atom and the specific pyridine structure.
Thiazole derivatives: These compounds contain sulfur and nitrogen in a five-membered ring but differ in their overall structure and substituents.
Properties
Molecular Formula |
C11H6BrN3O2S |
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Molecular Weight |
324.16 g/mol |
IUPAC Name |
N-(6-bromo-[1,2,4]thiadiazolo[2,3-a]pyridin-2-ylidene)furan-2-carboxamide |
InChI |
InChI=1S/C11H6BrN3O2S/c12-7-3-4-9-13-11(18-15(9)6-7)14-10(16)8-2-1-5-17-8/h1-6H |
InChI Key |
VMBBJPPCUXFQRZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)C(=O)N=C2N=C3C=CC(=CN3S2)Br |
Origin of Product |
United States |
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